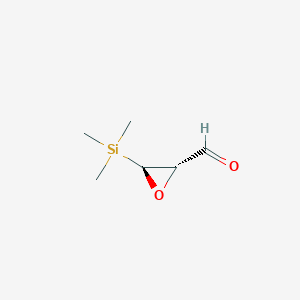
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The compound has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and other biologically active compounds.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions and can form stable complexes with metal ions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, the compound is relatively expensive and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a catalyst in various reactions. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
Conclusion:
In conclusion, (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chiral building block that has a wide range of scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. Although there is limited information on its biochemical and physiological effects, the compound has been shown to have low toxicity. The future directions for research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde are promising, and further exploration of its potential could lead to significant advancements in the field of organic chemistry and drug discovery.
Méthodes De Synthèse
The synthesis of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde involves the reaction of (2S,3S)-3-trimethylsilyloxirane with a suitable reagent such as potassium tert-butoxide and then adding a carbonyl compound such as benzaldehyde. The reaction takes place under mild conditions and yields the desired product in good yields.
Propriétés
Numéro CAS |
143800-08-2 |
|---|---|
Nom du produit |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Formule moléculaire |
C6H12O2Si |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
Clé InChI |
VGQWBMHMHOPENN-WDSKDSINSA-N |
SMILES isomérique |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
SMILES canonique |
C[Si](C)(C)C1C(O1)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



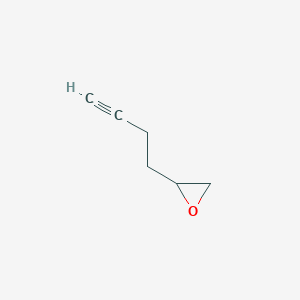
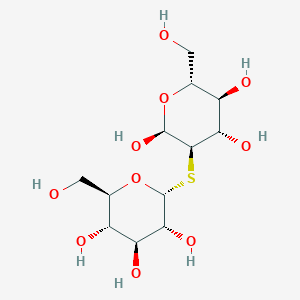
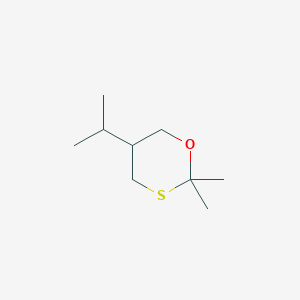

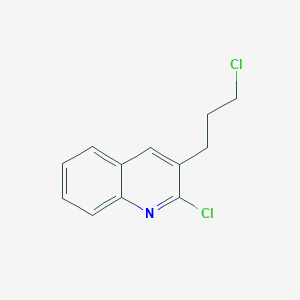
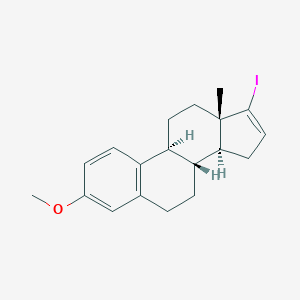
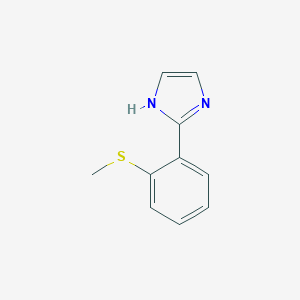
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

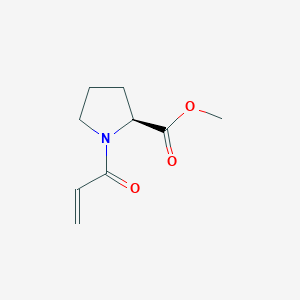

![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
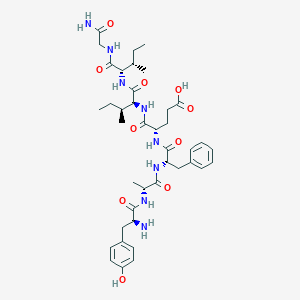
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)